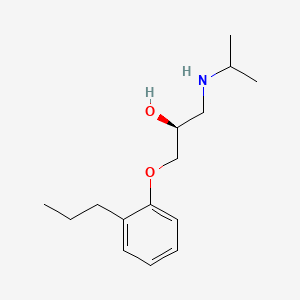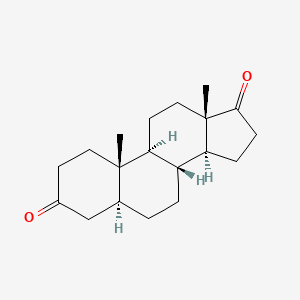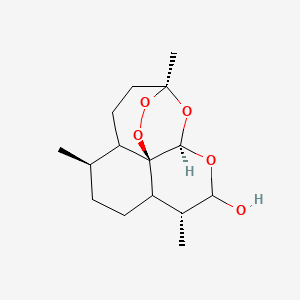
Diltiazem malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diltiazem malate is a benzothiazepine derivative with antihypertensive and vasodilating properties. It is a member of the non-dihydropyridine calcium channel blockers drug class. This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This compound is used clinically as an antihypertensive, anti-arrhythmic, and anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diltiazem malate can be synthesized by treating diltiazem base with L-malic acid. The diltiazem base is obtained from diltiazem hydrochloride. The synthesis involves the formation of molecular salts, where the N,N-(dimethyl)ethylamine fragment of the diltiazem molecule interacts with the carboxylic groups of L-malic acid to form heterosynthons .
Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization approach to obtain diltiazem forms with lower water solubility. This is achieved by treating diltiazem base with carboxylic acids, including L-malic acid. The process involves single crystal and powder X-ray diffraction, differential thermal analysis, solid-state cross-polarization magic angle spinning nuclear magnetic resonance, and ultraviolet-visible spectroscopy techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Diltiazem malate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diltiazem oxide, while reduction may yield diltiazem alcohol .
Wissenschaftliche Forschungsanwendungen
Diltiazem malate has a wide range of scientific research applications, including:
Chemistry: Used in the study of calcium channel blockers and their interactions with various receptors.
Biology: Used to investigate the effects of calcium channel blockers on cellular processes.
Medicine: Used in the treatment of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter.
Industry: Used in the development of extended-release formulations to improve the solubility and stability of diltiazem
Wirkmechanismus
Diltiazem malate works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition results in the relaxation of the smooth muscle in the walls of arteries, allowing them to open and facilitate blood flow more easily. Additionally, this compound acts on the heart to prolong the period until it can beat again by blocking the entry of calcium into the cells of the heart and blood vessels .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.
Verapamil: A non-dihydropyridine calcium channel blocker that directly acts on the heart muscle.
Comparison: Diltiazem malate displays an intermediate specificity to target both the cardiac and vascular smooth muscle, unlike nifedipine, which primarily targets vascular smooth muscle, and verapamil, which directly targets the heart muscle. This intermediate specificity makes this compound unique in its ability to manage both cardiac and vascular conditions effectively .
Eigenschaften
CAS-Nummer |
144604-00-2 |
|---|---|
Molekularformel |
C26H32N2O9S |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1 |
InChI-Schlüssel |
IUSFTUWHKCSCDY-QTKZZPNDSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid](/img/structure/B1670563.png)
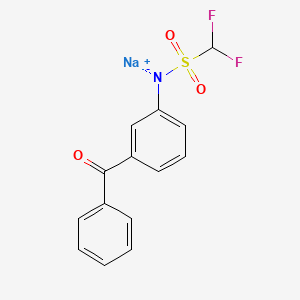
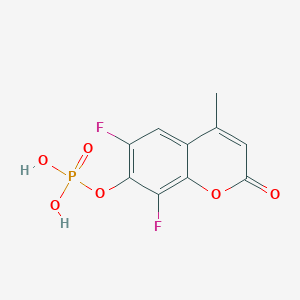
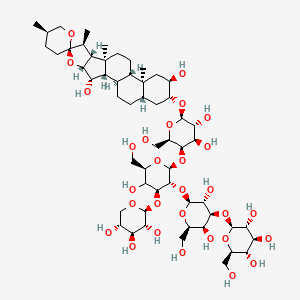
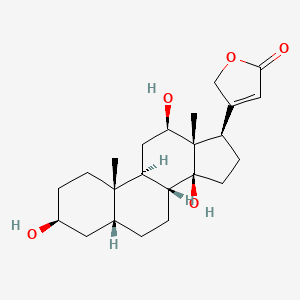
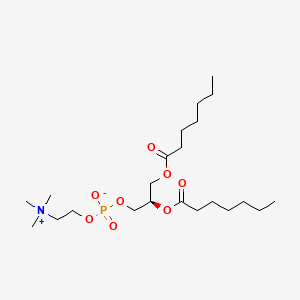
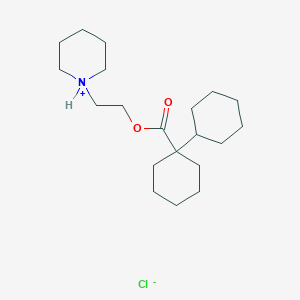
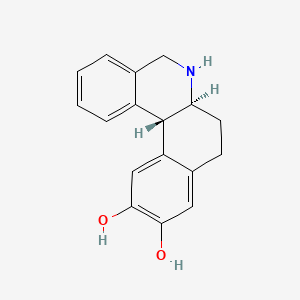
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

